Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate

Serotonin transporter SSRI Binding affinity

Researchers exploring non-naphthyl SSRI chemotypes face a scarcity of well-characterized scaffolds. This compound directly addresses that gap, offering a distinct 5-amino-2-phenoxybenzoate core for SAR studies. It is a proven SERT inhibitor (IC₅₀ 330 nM), enabling direct in-vitro assay development. ● Serves as a scaffold-hopping starting point, distinct from dapoxetine's naphthyl framework, for novel IP. ● Use as a test article for CYP2D6 interaction assays to evaluate a key structural alert. ● Functions as a model substrate for esterase stability studies, aiding prodrug design. Supplied exclusively for R&D, ensuring reliable, compound-specific characterization for your programs.

Molecular Formula C18H22N2O3
Molecular Weight 314.4 g/mol
CAS No. 927802-65-1
Cat. No. B1474909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate
CAS927802-65-1
Molecular FormulaC18H22N2O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(=O)OC
InChIInChI=1S/C18H22N2O3/c1-4-20(5-2)14-7-6-8-15(12-14)23-17-10-9-13(19)11-16(17)18(21)22-3/h6-12H,4-5,19H2,1-3H3
InChIKeyGASTXGZNSJRAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate – Research SSRI Overview


Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate (CAS 927802‑65‑1) is a synthetic benzoate ester that combines a 5‑amino‑2‑phenoxybenzoate core with a 3‑(diethylamino)phenoxy substituent [1]. The molecule is classified by multiple vendors as a selective serotonin reuptake inhibitor (SSRI) and is also referred to as “Methyl Dapoxetine” in some commercial catalogues [1]. Its molecular formula is C₁₈H₂₂N₂O₃, with a molecular weight of 314.4 g·mol⁻¹ and a typical purity of 95 % . The compound is sold exclusively for research use and is not approved for human therapeutic applications.

1 SERT inhibition research tool for transporter pharmacology studies.
2 Potency and selectivity profile differs from dapoxetine; direct substitution not supported.
3 Requires verification of working concentration, selectivity, and metabolic stability.

Generic Substitution Risks for Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate


Although the compound is presented as an SSRI, the serotonin transporter (SERT) pharmacophore is highly sensitive to subtle structural changes; minor modifications to the aryloxy or amine substituents can drastically alter SERT affinity, selectivity against other monoamine transporters, and metabolic stability [1]. Consequently, in‑class compounds such as dapoxetine, fluoxetine, or paroxetine cannot be freely interchanged with methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate without direct comparative pharmacological data—data that are currently absent from the peer‑reviewed literature. This evidentiary gap makes generic substitution scientifically unsound and underscores the need for compound‑specific characterisation before procurement for structure‑activity relationship (SAR) studies or in‑vitro assay development [1].

Attribute
Target Compound
Dapoxetine (Comparator)
Monoamine selectivity
No selectivity data; DAT/NET profile unknown
Well-characterized >1000-fold SERT/DAT selectivity
CYP2D6 interaction
Structural alert present; inhibition data absent
Documented inhibition liability
In-vivo PK profile
No oral PK; predicted esterase lability
Oral bioavailability and half-life established

Differentiation Evidence for Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate


SERT Inhibition Potency vs Dapoxetine

In a fluorescent substrate‑based assay using human SERT expressed in HEK‑293 cells, methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate exhibited an IC₅₀ of 330 nM [1]. By comparison, dapoxetine—a structurally related SSRI used clinically for premature ejaculation—shows an IC₅₀ of approximately 1.12 nM at the same transporter under radioligand displacement conditions . The approximately 300‑fold difference in potency indicates that the target compound cannot be considered functionally equivalent to dapoxetine, and its use as a tool compound requires careful attention to the concentration range needed to achieve meaningful SERT occupancy.

SERT Inhibition vs Dapoxetine
Cross-study comparable
IC₅₀ 330 nM (Target) vs 1.12 nM (Dapoxetine)
~295-fold lower potency; not functionally equivalent. Working concentration requires calibration.
Assay platforms differ (APP+ fluorescence vs radioligand).
Serotonin transporter SSRI Binding affinity

Dopamine Transporter Selectivity – Evidence Gap

Public databases contain no quantitative data for methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate at the dopamine transporter (DAT) or norepinephrine transporter (NET). In contrast, dapoxetine’s selectivity profile is well characterised: its SERT/DAT ratio is >1000‑fold, underpinning its clinical safety margin [1]. Without analogous selectivity data for the target compound, any assumption of similar off‑target safety is scientifically unfounded. Procurement for in‑vivo studies or selectivity screening must therefore be preceded by dedicated counter‑screening.

DAT/NET Selectivity Gap
Data to verify
No quantitative data available
Off-target monoamine transporter profile unknown; may differ from dapoxetine.
Counter-screening recommended before in-vivo studies.
Dopamine transporter Selectivity Off‑target

CYP2D6 Inhibition Liability

Many aryloxy‑propanamine SSRIs, including fluoxetine and paroxetine, are mechanism‑based inhibitors of CYP2D6, leading to clinically significant drug‑drug interactions [1]. Although no CYP2D6 inhibition data exist for methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate, the presence of a tertiary diethylamine motif raises a structural alert for potential CYP2D6 interaction [2]. Researchers planning co‑administration experiments must factor in this uncertainty, particularly when comparing results with CYP2D6‑clean alternatives such as escitalopram.

CYP2D6 Inhibition Alert
Class-level inference
Structural alert; no inhibition data
CYP2D6 interaction potential uncharacterized; may confound co-administration studies.
Tertiary diethylamine motif raises mechanistic concern.
CYP2D6 Drug‑drug interaction Metabolism

Pharmacokinetic Data Gap – Procurement Risk

No oral bioavailability, half‑life, or brain‑penetration data are available for methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate. The ester functionality makes it susceptible to rapid hydrolysis by plasma esterases, potentially yielding 5-amino-2-[3-(diethylamino)phenoxy]benzoic acid as a major metabolite [1]. By contrast, dapoxetine has a well‑defined oral pharmacokinetic profile (t₁/₂ ≈ 1.2 h, Cₘₐₓ at ~1 h) . This pharmacokinetic uncertainty limits the compound’s immediate applicability in behavioural or chronic dosing paradigms relative to established in‑vivo probes.

Pharmacokinetic Data Gap
Data to verify
No oral PK; esterase-labile predicted
Rapid hydrolysis may limit in-vivo applicability; requires stability assessment.
Methyl ester prodrug susceptibility uncharacterized.
Pharmacokinetics Oral bioavailability Half‑life

Procurement Scenarios for Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate


In-Vitro SERT Pharmacological Profiling

Given the measured IC₅₀ of 330 nM at human SERT [1], the compound is suitable for in‑vitro assays (e.g., uptake inhibition, binding displacement) operated at low‑micromolar concentrations. Researchers should include dapoxetine (IC₅₀ 1.12 nM) as a positive control to calibrate assay sensitivity, and confirm that the potency gap does not compromise signal‑to‑noise ratios in their specific platform.

SAR Exploration of 5-Amino-2-phenoxybenzoate SSRIs

The compound serves as a scaffold‑hopping starting point for medicinal chemistry programs investigating non‑naphthyl SSRI chemotypes. The 5‑amino‑2‑phenoxybenzoate core is structurally distinct from the naphthyl‑propanamine framework of dapoxetine, offering novel intellectual property opportunities [1]. Parallel synthesis of analogues with varied amine substituents can probe SERT pharmacophore requirements.

Cytochrome P450 Inhibition Screening

The tertiary diethylamine motif creates a structural alert for CYP2D6 interaction [1]. The compound can be used as a test article in CYP2D6 inhibition assays (e.g., fluorescent probe‑based recombinant enzyme assays) to determine whether this chemotype indeed carries a CYP liability, contributing to the design of cleaner second‑generation analogues.

Esterase Stability Studies for Prodrug Design

The methyl ester moiety is a predicted substrate for plasma and hepatic esterases [1]. This makes the compound a valuable model substrate for evaluating the hydrolytic stability of amino‑benzoate prodrugs. Researchers can quantify the rate of conversion to the free acid under various conditions (pH, esterase‑enriched media) and compare it with structurally related esters to derive structure‑stability relationships.

Application
Selection Property
Validation Focus
In-vitro SERT pharmacological profiling
Reported SERT IC₅₀ context
Concentration-response calibration; assay sensitivity verification
SAR exploration of non-naphthyl SSRI chemotypes
5-amino-2-phenoxybenzoate scaffold
SERT pharmacophore mapping; novel IP opportunities
CYP2D6 inhibition screening
Tertiary diethylamine structural alert
CYP liability assessment for this chemotype
Esterase stability studies for prodrug design
Methyl ester hydrolytic susceptibility
Prodrug stability profiling; structure-stability relationships
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